molecular formula C19H22N4 B3416433 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine CAS No. 820245-83-8

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

Katalognummer B3416433
CAS-Nummer: 820245-83-8
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: VPRTWGQOAYNEBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine, also known as PI-103, is a potent inhibitor of phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in cell signaling pathways, regulating cell growth, proliferation, differentiation, and survival. Dysregulation of PI3Ks has been implicated in many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, PI-103 has been a subject of intense scientific research in recent years.

Wirkmechanismus

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is a dual inhibitor of class I PI3Ks and mTOR, which are key components of the PI3K/Akt/mTOR signaling pathway. By inhibiting these enzymes, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine blocks the downstream signaling events that promote cell growth, proliferation, and survival. In addition, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. In addition, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. In non-cancer cells, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has been shown to modulate immune cell function and inflammation, suggesting potential therapeutic applications in autoimmune and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is its potency and selectivity for PI3Ks and mTOR. This allows for precise targeting of the PI3K/Akt/mTOR signaling pathway, without affecting other signaling pathways. In addition, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has been shown to have a broad spectrum of anti-cancer activity, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is its poor solubility and stability, which can affect its efficacy and bioavailability in vivo. Therefore, further optimization of the formulation and delivery of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is needed to improve its therapeutic potential.

Zukünftige Richtungen

Despite the promising results of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine in preclinical studies, its clinical development has been limited due to its poor pharmacokinetic properties. Therefore, future directions for research on 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine should focus on developing more potent and selective PI3K/mTOR inhibitors with improved pharmacokinetic properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine, as well as its potential therapeutic applications in other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine in humans, with the ultimate goal of developing a new generation of PI3K/mTOR inhibitors for cancer therapy.

Wissenschaftliche Forschungsanwendungen

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has been extensively studied in various scientific research applications, particularly in cancer research. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine works by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. In addition to cancer research, 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has also been investigated for its potential therapeutic applications in other diseases, such as inflammation and autoimmune disorders.

Eigenschaften

IUPAC Name

2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-15-5-7-16(8-6-15)19-17(14-22-12-9-20-10-13-22)23-11-3-2-4-18(23)21-19/h2-8,11,20H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRTWGQOAYNEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170205
Record name 2-(4-Methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

CAS RN

820245-83-8
Record name 2-(4-Methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820245-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Reactant of Route 4
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.